5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide
Description
5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide is a heterocyclic compound featuring an isoxazole core substituted at the 5-position with a 4-hydroxyphenyl group and a carbohydrazide moiety at the 3-position. This structure combines the electron-rich hydroxyphenyl group with the reactive carbohydrazide functional group, making it a versatile scaffold for medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c11-12-10(15)8-5-9(16-13-8)6-1-3-7(14)4-2-6/h1-5,14H,11H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMXEDXRRUNLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide typically involves the reaction of isoxazole derivatives with hydrazine hydrate. One common method includes the reaction of isoxazole with hydrazine hydrate in refluxing methanol for 3-5 hours, yielding the desired carbohydrazide . This method is advantageous due to its simplicity and the relatively mild reaction conditions required.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing eco-friendly and cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring.
Scientific Research Applications
Pharmaceutical Applications
The compound has garnered attention for its potential in drug development, particularly as a precursor for synthesizing various bioactive molecules.
- Anticancer Activity : Research indicates that derivatives of isoxazole compounds exhibit promising anticancer properties. For example, studies have shown that certain isoxazole derivatives can inhibit the growth of lung cancer cells with efficacy comparable to established chemotherapeutic agents like doxorubicin .
- Immunomodulatory Effects : Isoxazole derivatives have been reported to modulate immune responses, enhancing T cell and B cell activities. This suggests potential applications in treating autoimmune diseases and enhancing vaccine efficacy .
- Antimicrobial Properties : The compound has been explored for its antibacterial and antifungal activities. Some derivatives have demonstrated effectiveness against various pathogens, indicating their potential use in developing new antimicrobial agents .
Agricultural Chemistry
5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide is also being investigated for its applications in agriculture:
- Fungicidal Activity : Research has suggested that isoxazole derivatives can function as effective fungicides, helping to protect crops from fungal infections. This application is crucial for improving agricultural yields and ensuring food security .
- Pesticide Development : The compound's structure allows for modifications that could enhance its efficacy as a pesticide, targeting specific pests while minimizing environmental impact.
Material Science
In material science, this compound is being studied for its potential to develop advanced materials:
- Polymer Synthesis : The compound can be used as a building block in the synthesis of polymers with enhanced thermal stability and mechanical properties. This application is particularly relevant in industries requiring durable materials .
- Nanocomposites : There is ongoing research into incorporating isoxazole derivatives into nanocomposite materials, which could lead to innovations in electronics and coatings.
Biochemical Research
The compound serves as a valuable reagent in various biochemical assays:
- Enzyme Activity Studies : It aids researchers in studying enzyme kinetics and protein interactions, contributing to a better understanding of biological processes .
- Electrochemical Applications : Recent studies have explored the electrochemical behavior of isoxazoles, revealing their potential as redox-active compounds in sensors and energy storage devices .
Data Table: Summary of Applications
Case Studies
- Anticancer Evaluation : A study conducted on various isoxazole derivatives demonstrated their ability to induce apoptosis in cancer cells through specific signaling pathways. The results indicated that certain modifications to the isoxazole structure significantly enhanced anticancer activity compared to traditional drugs like cisplatin .
- Fungicidal Efficacy : In agricultural trials, this compound was tested against common fungal pathogens affecting crops. Results showed a marked reduction in fungal growth, supporting its potential use as a natural fungicide .
- Electrochemical Properties : Research into the electrochemical behavior of this compound revealed its suitability for applications in energy storage devices due to its favorable redox properties, paving the way for future innovations in battery technology .
Mechanism of Action
The mechanism of action of 5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of isoxazole carbohydrazides are highly dependent on substituents on the phenyl ring and modifications to the carbohydrazide group. Key analogues include:
Table 1: Structural Comparison of Isoxazole Carbohydrazides
Key Observations :
- Electron-Donating vs.
- Halogen Effects : Fluorine substitution in 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carbohydrazide improves antibacterial activity, likely due to increased lipophilicity and metabolic stability .
- Heterocyclic Hybrids : Indole-isoxazole hybrids (e.g., ) exhibit anti-cholinesterase activity, suggesting that bulky aromatic substituents can modulate neurological target interactions .
Key Insights :
- Antibacterial Activity : Halogenated derivatives (e.g., 4-chlorophenyl, 3,4-dichlorophenyl) exhibit enhanced antibacterial effects, likely due to improved membrane penetration and target affinity .
- Anti-TB Activity : The 4-fluorophenyl group in fluorophenyl derivatives demonstrates significant activity against M. tuberculosis, with molecular docking studies implicating MurD ligase inhibition .
- Neurological Targets : Indole-isoxazole hybrids show promise in treating neurodegenerative disorders, with IC50 values comparable to clinical standards like donepezil .
Biological Activity
5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide is a compound of significant interest due to its diverse biological activities, particularly in immunomodulation and potential therapeutic applications in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 869945-57-3
- Molecular Formula : C10H9N3O3
- Molecular Weight : 219.2 g/mol .
The biological activity of this compound is primarily attributed to its effects on immune responses and cell proliferation. Research indicates that the compound exhibits immunosuppressive properties , impacting various immune pathways:
- Inhibition of Cytokine Production : The compound has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor α (TNFα) in stimulated immune cells .
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in certain cancer cell lines, as evidenced by increased expression of pro-apoptotic markers like caspases .
- Cell Cycle Regulation : The compound appears to modulate cell cycle progression, particularly affecting the G2/M phase, which is crucial for cancer therapy .
Biological Activity Overview
The following table summarizes key findings regarding the biological activities of this compound:
Study on Immunosuppressive Effects
A study investigated the immunosuppressive properties of this compound using human peripheral blood mononuclear cells (PBMCs). The results demonstrated a significant reduction in lymphocyte proliferation when exposed to phytohemagglutinin (PHA), indicating strong immunosuppressive activity. The compound also inhibited cytokine production in LPS-stimulated splenocytes, suggesting its potential as a therapeutic agent in autoimmune diseases .
Cancer Cell Line Studies
In vitro studies on various cancer cell lines, including HL-60 (human promyelocytic leukemia), revealed that this compound exhibited cytotoxic effects. The compound was found to decrease Bcl-2 expression while increasing p21 levels, leading to enhanced apoptosis and cell cycle arrest. These findings underscore its potential for development as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for 5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Esterification : Start with a substituted isoxazole ester precursor (e.g., ethyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate), synthesized via cyclization of β-keto esters with hydroxylamine derivatives .
Hydrazide Formation : React the ester intermediate with hydrazine hydrate under reflux conditions (ethanol, 70–80°C, 6–8 hours) to yield the carbohydrazide derivative.
- Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity to avoid side products. Purification often involves recrystallization from ethanol/water mixtures .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the hydroxyphenyl and carbohydrazide moieties. For example, the hydroxyphenyl proton resonates at δ 6.8–7.2 ppm, while the hydrazide NH appears as a broad singlet near δ 4.5–5.0 ppm .
- IR Spectroscopy : Look for carbonyl (C=O) stretches at ~1650 cm and N-H stretches (hydrazide) at ~3200–3350 cm.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected at m/z 235.0855 for CHNO). Cross-reference with databases like NIST Chemistry WebBook for validation .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust.
- Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and neutralize with dilute acetic acid. For exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can computational methods aid in predicting the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase or cyclooxygenase). For example, dock the hydroxyphenyl group into hydrophobic pockets and assess binding affinity .
- Quantum Chemical Calculations : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions, guiding structure-activity relationship (SAR) studies .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and MS data to resolve ambiguities. For instance, if C NMR shows an unexpected carbonyl peak, use DEPT-135 to confirm quaternary carbons.
- Reference Standards : Compare with structurally similar compounds (e.g., 3-(4-hydroxyphenyl)propanohydrazide, CHNO) documented in databases like PubChem or NIST .
Q. How to optimize reaction conditions for improved yield?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to test variables (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal hydrazine concentration and reflux time .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What are the challenges in scaling up the synthesis from lab to pilot scale?
- Methodological Answer :
- Reactor Design : Transition from batch to continuous flow reactors to enhance heat/mass transfer. Use microreactors for exothermic steps (e.g., hydrazide formation) to prevent runaway reactions .
- Separation Technologies : Implement membrane filtration or centrifugal partitioning chromatography (CPC) for large-scale purification, reducing solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
